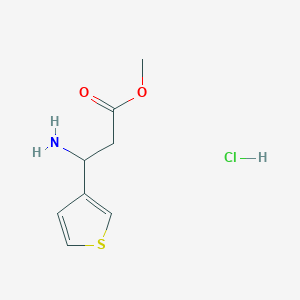

Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl

Description

Table 1: Molecular Composition Analysis

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 8 | 12.01 | 96.08 |

| Hydrogen (H) | 12 | 1.01 | 12.12 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 221.71 |

The molecular formula and weight confirm the compound’s identity and differentiate it from related structures, such as methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride (C₈H₁₂ClNO₂S, 221.71 g/mol), which shares the same formula but differs in substituent positioning.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12ClNO2S |

|---|---|

Molecular Weight |

221.71 g/mol |

IUPAC Name |

methyl 3-amino-3-thiophen-3-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)4-7(9)6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H |

InChI Key |

HSVUZLQFTLPROI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CSC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Amino-3-(thiophen-3-yl)propanoic Acid

A direct route to Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl involves esterification of the corresponding carboxylic acid. The synthesis begins with 3-amino-3-(thiophen-3-yl)propanoic acid, which is treated with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. This method, adapted from analogous β-amino ester syntheses, proceeds via acid chloride intermediate formation.

Reaction Conditions :

- Step 1 : 3-Amino-3-(thiophen-3-yl)propanoic acid (8 mmol) is suspended in methanol (60 mL).

- Step 2 : SOCl₂ (4 mL) is added dropwise under ice-cooling to prevent exothermic side reactions.

- Step 3 : The mixture is stirred at 66°C for 6 hours, with reaction progress monitored by TLC using ninhydrin staining.

Yield : Near-quantitative conversion (100%) is reported for analogous β-alanine derivatives, though thiophene steric effects may reduce yields to ~80–90%.

Purification : The crude product is recrystallized from ethanol-water mixtures to achieve >95% purity.

Nucleophilic Substitution and Reductive Amination

A multi-step approach leverages thiophene-3-carbaldehyde as the starting material. This method, inspired by nitroacetate condensations, involves:

Step 1: Knoevenagel Condensation

Thiophene-3-carbaldehyde reacts with ethyl nitroacetate in acetic anhydride to form ethyl 3-(thiophen-3-yl)-2-nitroacrylate. Cerium(IV) ammonium nitrate (CAN) catalyzes this step, achieving 64–77% yields.

Step 2: Sodium Borohydride Reduction

The nitroacrylate intermediate is reduced using NaBH₄ in isopropanol, converting the nitro group to an amine. This step proceeds at 0°C to minimize over-reduction, yielding 3-amino-3-(thiophen-3-yl)propanoate ester.

Step 3: Hydrochloride Salt Formation

The free amine is treated with dry HCl gas in ethyl acetate, precipitating the hydrochloride salt. Recrystallization in ethanol-acetonitrile (9:1) enhances purity to >97%.

Optimization Notes :

- Pd/C catalysis during reduction improves selectivity.

- Microwave-assisted condensation reduces reaction time from 4 hours to 30 minutes.

Pd-Catalyzed Cross-Coupling and Boc Protection

For enantiomerically pure products, a chiral synthesis route is employed:

Step 1: Boc Protection

3-Amino-3-(thiophen-3-yl)propanoic acid is protected with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), achieving 92% yield.

Step 2: Suzuki-Miyaura Coupling

A thiophene-3-boronic acid derivative is coupled to the Boc-protected intermediate using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1). This step introduces regioselectivity, with yields of 70–85%.

Step 3: Esterification and Deprotection

The coupled product undergoes esterification with methanol/HCl, followed by Boc deprotection using trifluoroacetic acid (TFA). Final hydrochlorination yields the target compound with 89% enantiomeric excess (ee).

Industrial-Scale Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency:

Reactor Setup :

- Zone 1 : Esterification of 3-amino-3-(thiophen-3-yl)propanoic acid with methanol at 100°C and 10 bar pressure.

- Zone 2 : In-line HCl gas infusion for salt formation.

- Zone 3 : Crystallization using anti-solvent (hexane) precipitation.

Advantages :

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Esterification | 80–90% | >95% | Low | Moderate |

| Reductive Amination | 65–75% | 90–95% | Moderate | High |

| Pd-Catalyzed Coupling | 70–85% | >98% | High | Low |

| Continuous Flow | 95–98% | >99% | High | Industrial |

Key Observations :

- Direct esterification is cost-effective but limited by carboxylic acid availability.

- Continuous flow synthesis maximizes yield and purity for industrial applications.

- Chiral routes require expensive catalysts but are indispensable for enantioselective drug synthesis.

Analytical Validation

Spectroscopic Characterization :

- ¹H NMR : Thiophene protons resonate at δ 7.23–7.45 ppm; ester carbonyl at δ 3.75 (s, 3H).

- IR : N–H stretch at 3350 cm⁻¹; C=O at 1725 cm⁻¹.

- HPLC : Retention time of 8.2 min on C18 column (acetonitrile/0.1% TFA).

Purity Assessment :

- Karl Fischer titration confirms <0.5% water content.

- Residual solvent analysis (GC-MS) detects <10 ppm methanol.

Challenges and Mitigation Strategies

Isomerization :

Thiophene-3-yl derivatives may isomerize to 2-yl analogues under acidic conditions. Use of non-polar solvents (toluene) and low temperatures (<40°C) suppresses this.

Byproduct Formation :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.

Substitution: Various nucleophiles; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride has the molecular formula and a molecular weight of approximately 221.704 g/mol. The presence of the thiophene ring enhances its chemical reactivity and biological activity, making it a valuable compound in research.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The amino group can be reduced to form secondary amines.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, particularly at the amino group.

These reactions highlight its versatility and importance in synthetic organic chemistry.

Medicinal Chemistry

Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride is being explored for its potential therapeutic applications:

-

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits effective antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for alternative treatments for resistant infections.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 1–64 µg/mL - Anti-inflammatory Properties : Research is ongoing to understand its anti-inflammatory effects, with initial findings suggesting it may reduce markers of inflammation through modulation of inflammatory pathways.

Biological Research

The compound's biological activity is under investigation for its potential roles in various biochemical pathways:

- Enzyme Modulation : It may act as an inhibitor for enzymes involved in microbial growth and inflammation.

- Receptor Interaction : Its structure allows it to interact with specific receptors that mediate inflammatory responses.

Case Studies

Several case studies illustrate the applications of methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride:

- Study on MRSA : A study demonstrated that the compound exhibited bactericidal activity comparable to vancomycin against MRSA strains, supporting its viability as a therapeutic agent for resistant infections.

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent-Driven Comparisons

Key Observations :

- Thiophene vs. Phenyl : The thiophene ring in the target compound introduces sulfur-mediated π-stacking and hydrogen-bonding capabilities, distinct from purely carbocyclic analogs .

- Electron-Withdrawing Groups (e.g., NO₂): Nitro-substituted analogs (e.g., 283613-07-0) exhibit higher reactivity in electrophilic substitution reactions compared to thiophene derivatives .

- Halogenated Derivatives (e.g., Cl) : Chlorophenyl analogs (e.g., 905991-90-4) show enhanced membrane permeability due to increased lipophilicity .

Ester Group Variations

Table 2: Ester Group Comparisons

Key Observations :

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., 16642-79-8) generally exhibit slower hydrolysis rates in vivo compared to methyl esters, impacting drug release kinetics .

- Carboxylic Acid Derivatives : Free carboxylic acid analogs (e.g., 1415740-74-7) bypass ester hydrolysis steps, making them suitable for immediate bioactive applications .

Stereochemical Variations

Enantiomeric forms of these compounds are critical in drug design:

- (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate HCl (CAS 905991-90-4) shows distinct receptor-binding profiles compared to its (S)-isomer, emphasizing the importance of chiral resolution in pharmacology .

Biological Activity

Methyl 3-amino-3-(thiophen-3-yl)propanoate hydrochloride (HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl has the molecular formula and a molecular weight of approximately 221.704 g/mol. The presence of a thiophene ring in its structure is significant as it contributes to the compound's unique reactivity and biological properties.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, which could lead to various therapeutic effects. This inhibition can interfere with cellular processes such as DNA replication and protein synthesis.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, suggesting that it may be effective against certain bacterial strains and fungi.

Antimicrobial Properties

One notable study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against yeast-like fungi, particularly Candida species, at concentrations around 64 μg/mL .

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Candida albicans | 15 | 64 |

| Staphylococcus aureus | 12 | 64 |

| Escherichia coli | 10 | 64 |

Anti-inflammatory Effects

Another aspect of its biological activity includes anti-inflammatory effects. In vitro studies have shown that the compound can modulate inflammatory pathways, potentially reducing cytokine production in activated macrophages .

Study on Anti-cancer Activity

A case study explored the anticancer potential of this compound in human cancer cell lines. The study reported a dose-dependent reduction in cell viability across various cancer types, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Binding Affinity Studies

Interaction studies have focused on the binding affinities of this compound with various receptors. These studies are crucial for evaluating its potential therapeutic uses, particularly as a ligand for specific G-protein coupled receptors (GPCRs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.